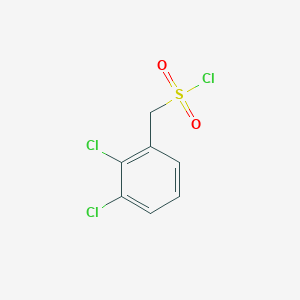
(2,3-二氯苯基)甲磺酰氯
描述
(2,3-dichlorophenyl)methanesulfonyl Chloride, also known as DCM, is a synthetic compound that is used in laboratory experiments for a variety of applications. It is a highly versatile compound, with a wide range of uses in biochemical and physiological experiments. DCM is a colorless, volatile liquid with a sweet, chloroform-like odor. It is a polar aprotic solvent, and is used as a reagent in a variety of organic synthesis reactions. DCM has a wide range of uses in the laboratory, and is commonly used in biochemical and physiological experiments.
科学研究应用
合成与标记
- 放射性标记的合成:该化合物已被用于合成标记有14C和35S的放射性2,4-二氯苯基甲磺酸酯。这促进了对线虫剂代谢途径的研究(Burton & Stoutamire, 1973)。
化学反应
- 甲磺酸催化的反应:在一项研究中,甲磺酸催化的1-(4-氯-和2,4-二氯苯基)-2-(1-甲基-2-咪唑基)乙酮与甘油的反应产生了各种化合物,说明了该化合物在复杂有机反应中的作用(Upadhyaya et al., 1997)。
分析方法
- 制备方法:研究描述了甲磺酰氯衍生物的便捷制备方法,突出了它们在分析化学中的重要性(Hanai & Okuda, 1977)。
电化学
- 离子液体中的电化学性质:研究探索了五氧化二钒在甲磺酰氯-氯化铝离子液体中的电化学性质,表明在电池技术中具有潜在应用(Su, Winnick, & Kohl, 2001)。
有机合成
- 有机合成中的催化:由钌配合物催化的甲磺酰氯加成到烯烃是一种有机合成中的关键方法,提供了一种合成β-氯磺酸酯的方法(Kamigata et al., 1984)。
药物化学
- 甲磺酰胺的N-芳基化:已经开发出一种避免使用基因毒性试剂和副产物的Pd催化的甲磺酰胺N-芳基化方法。这对于合成药物化合物具有重要意义(Rosen et al., 2011)。
属性
IUPAC Name |
(2,3-dichlorophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O2S/c8-6-3-1-2-5(7(6)9)4-13(10,11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTSPJDUUYLVMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466981 | |
| Record name | (2,3-dichlorophenyl)methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-dichlorophenyl)methanesulfonyl Chloride | |
CAS RN |
163295-69-0 | |
| Record name | (2,3-dichlorophenyl)methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

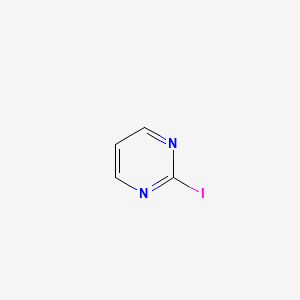
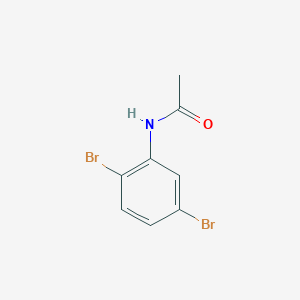
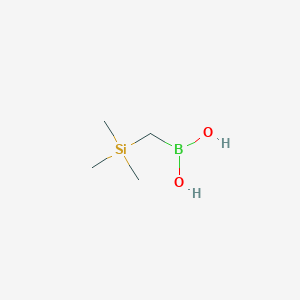
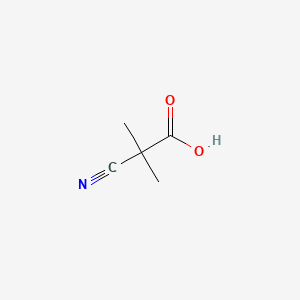
![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B1354139.png)
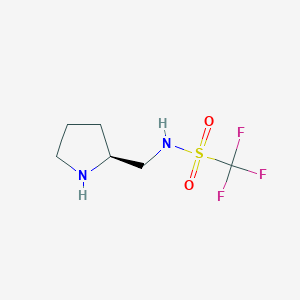

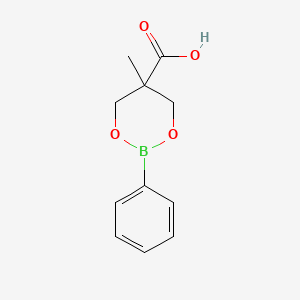
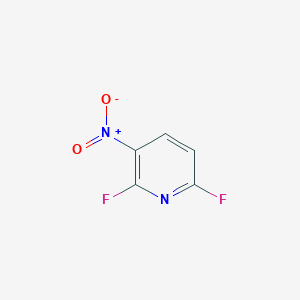
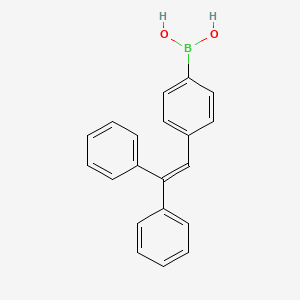

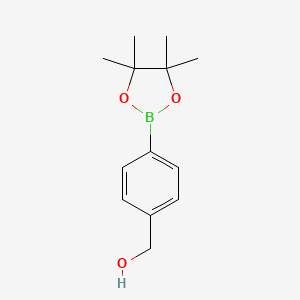
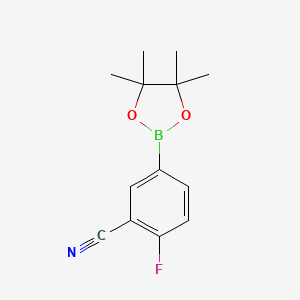
![[(2R,3S,5R)-5-(6-Aminopurin-9-yl)-3-benzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B1354166.png)